
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopropyl amides and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the endocannabinoid system. The compound has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. In addition, this compound has been shown to modulate various physiological processes such as appetite, mood, and sleep.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide in lab experiments is its high potency and selectivity for FAAH inhibition. The compound has been shown to exhibit potent and long-lasting effects in preclinical studies. However, one of the limitations of using this compound is its potential for off-target effects. The compound may interact with other enzymes and receptors, which may lead to unwanted side effects.
Future Directions
There are several future directions for the research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide. One of the potential applications of the compound is in the treatment of chronic pain and inflammation. Further studies are needed to investigate the efficacy and safety of the compound in human trials. In addition, this compound may have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and therapeutic potential of the compound in these conditions. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective FAAH inhibitors with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide involves the reaction of 2-bromo-5-fluoroaniline with 1-cyanocyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWXRJLGJUQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)
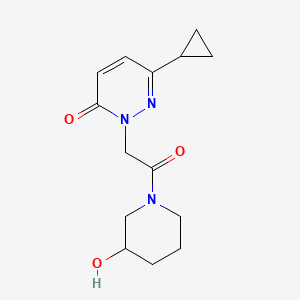
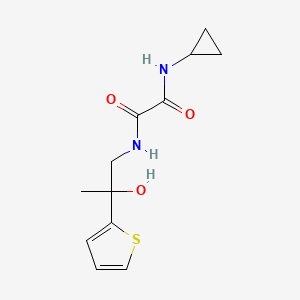
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)
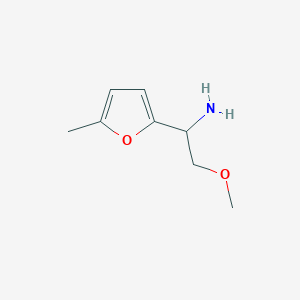



![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)
![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)
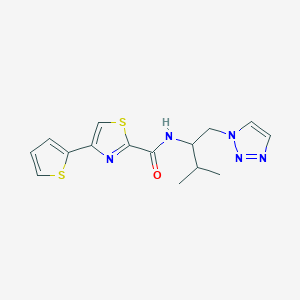
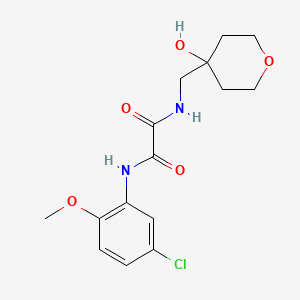
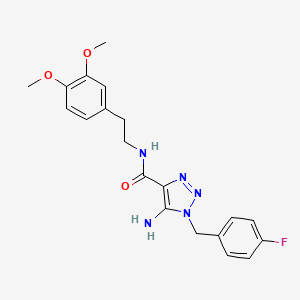
![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)